Cas no 955569-06-9 (methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate)

Methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core functionalized with a pyrazole-3-carboxamide group and an ester moiety. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate. The ethyl-substituted pyrazole enhances stability and reactivity, while the thiophene-carboxylate backbone offers potential for further derivatization. Its well-defined molecular architecture makes it suitable for studies involving structure-activity relationships or as a building block in multicomponent reactions. The compound's purity and consistent performance underscore its utility in precision chemical synthesis.
methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate structure
955569-06-9 structure
Product name:methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate
CAS No:955569-06-9
MF:C12H13N3O3S
MW:279.314921140671
CID:6256332
PubChem ID:17144320

methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate
    • 955569-06-9
    • F5127-0303
    • methyl 2-[(1-ethylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate
    • methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate
    • AKOS024499717
    • Inchi: 1S/C12H13N3O3S/c1-3-15-6-4-9(14-15)10(16)13-11-8(5-7-19-11)12(17)18-2/h4-7H,3H2,1-2H3,(H,13,16)
    • InChI Key: WBXWCOCYICQJIL-UHFFFAOYSA-N
    • SMILES: S1C=CC(C(=O)OC)=C1NC(C1C=CN(CC)N=1)=O

Computed Properties

  • Exact Mass: 279.06776246g/mol
  • Monoisotopic Mass: 279.06776246g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 102Ų
  • XLogP3: 2.1

methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5127-0303-2μmol
methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate
955569-06-9
2μmol
$57.0 2023-09-10
Life Chemicals
F5127-0303-15mg
methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate
955569-06-9
15mg
$89.0 2023-09-10
Life Chemicals
F5127-0303-1mg
methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate
955569-06-9
1mg
$54.0 2023-09-10
Life Chemicals
F5127-0303-10μmol
methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate
955569-06-9
10μmol
$69.0 2023-09-10
Life Chemicals
F5127-0303-3mg
methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate
955569-06-9
3mg
$63.0 2023-09-10
Life Chemicals
F5127-0303-10mg
methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate
955569-06-9
10mg
$79.0 2023-09-10
Life Chemicals
F5127-0303-30mg
methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate
955569-06-9
30mg
$119.0 2023-09-10
Life Chemicals
F5127-0303-2mg
methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate
955569-06-9
2mg
$59.0 2023-09-10
Life Chemicals
F5127-0303-5μmol
methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate
955569-06-9
5μmol
$63.0 2023-09-10
Life Chemicals
F5127-0303-4mg
methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate
955569-06-9
4mg
$66.0 2023-09-10

methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate Related Literature

Additional information on methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate

Chemical Compound: Methyl 2-(1-Ethyl-1H-Pyrazole-3-Amido)Thiophene-3-Carboxylate (CAS No. 955569-06-9)

Methyl 2-(1-Ethyl-1H-Pyrazole-3-Amido)Thiophene-3-Carboxylate, also known by its CAS number 955569-06-9, is a specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a thiophene ring, a pyrazole moiety, and a methyl ester group, making it a versatile building block for further chemical modifications.

The molecular structure of methyl 2-(1-Ethyl-1H-Pyrazole-3-amido)thiophene consists of a thiophene ring system (a five-membered aromatic heterocycle containing sulfur), substituted at the 2-position with an amide group derived from 1-Ethylpyrazole and at the 3-position with a methyl ester group. This combination of functional groups provides the compound with both electron-donating and electron-withdrawing properties, which are highly desirable in many chemical reactions and applications.

Recent studies have highlighted the potential of this compound in the field of organic electronics. The thiophene ring is known for its conjugated π-system, which is essential for charge transport in materials such as organic semiconductors and conductive polymers. The pyrazole moiety, on the other hand, introduces additional functional groups that can be used to tune the electronic properties of the compound further. This makes methyl 2-(1-Ethylpyrazoleamido)thiophene an attractive candidate for use in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and other electronic devices.

In addition to its electronic applications, this compound has shown promise in medicinal chemistry. The combination of a thiophene ring and an amide group makes it a potential lead compound for drug discovery efforts targeting various biological pathways. Recent research has explored its ability to inhibit certain enzymes and proteins, suggesting that it could be developed into a therapeutic agent with specific pharmacological activities.

The synthesis of methyl 2-(1-Ethylpyrazoleamido)thiophene typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and esterifications. The choice of starting materials and reaction conditions plays a critical role in achieving high yields and purity levels of the final product. Researchers have optimized these synthetic routes to improve efficiency and scalability, making this compound more accessible for both academic and industrial applications.

One of the most recent advancements in the study of this compound involves its use as a precursor for more complex molecular architectures. By incorporating additional functional groups or linking multiple molecules together, scientists have created larger structures with enhanced properties suitable for advanced materials applications. For example, self-assembled monolayers (SAMs) formed using this compound have demonstrated improved stability and conductivity compared to traditional materials.

The unique combination of structural features in methyl 2-(1-Ethylpyrazoleamido)thiophene also makes it an ideal candidate for click chemistry reactions. These reactions allow for rapid and efficient synthesis of new compounds by exploiting specific interactions between complementary functional groups. As a result, this compound has become a valuable tool in combinatorial chemistry efforts aimed at discovering novel drug candidates or advanced materials.

In conclusion, methyl 2-(1-Ethylpyrazoleamido)thiophene (CAS No. 955569-06-9) is a versatile organic compound with wide-ranging applications in electronics, medicinal chemistry, and materials science. Its unique structure provides it with desirable electronic properties that make it suitable for use in cutting-edge technologies such as OLEDs and FETs while also positioning it as a valuable tool in drug discovery efforts.

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